molecular formula C8H11N3O B13090911 3-Amino-3-(pyridin-4-YL)propanamide

3-Amino-3-(pyridin-4-YL)propanamide

Cat. No.: B13090911
M. Wt: 165.19 g/mol
InChI Key: XAEYVNIRCJMCJG-UHFFFAOYSA-N
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Description

3-Amino-3-(pyridin-4-yl)propanamide is an organic compound with the molecular formula C8H11N3O It is characterized by the presence of an amino group attached to a propanamide backbone, which is further substituted with a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(pyridin-4-yl)propanamide typically involves the reaction of 4-pyridinecarboxaldehyde with a suitable amine, followed by reduction and subsequent amidation. One common method involves the following steps:

    Condensation Reaction: 4-pyridinecarboxaldehyde is reacted with an amine (e.g., 3-aminopropanol) in the presence of a catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.

    Amidation: The resulting amine is then reacted with a carboxylic acid derivative (e.g., propanoyl chloride) to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(pyridin-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

3-Amino-3-(pyridin-4-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-3-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A compound with a similar pyridinyl structure but lacking the propanamide group.

    3-Aminopropionamide: A compound with a similar propanamide structure but lacking the pyridinyl group.

    N-(pyridin-4-yl)pyridin-4-amine: A compound with a similar pyridinyl structure but different substitution pattern.

Uniqueness

3-Amino-3-(pyridin-4-yl)propanamide is unique due to the presence of both the amino and pyridinyl groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

3-amino-3-pyridin-4-ylpropanamide

InChI

InChI=1S/C8H11N3O/c9-7(5-8(10)12)6-1-3-11-4-2-6/h1-4,7H,5,9H2,(H2,10,12)

InChI Key

XAEYVNIRCJMCJG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CC(=O)N)N

Origin of Product

United States

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